molecular formula C22H21N3O3 B13957837 9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl- CAS No. 63885-53-0

9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-

Cat. No.: B13957837
CAS No.: 63885-53-0
M. Wt: 375.4 g/mol
InChI Key: DUTHEJYRWZFCAM-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl- is a synthetic β-carboline derivative characterized by a tricyclic aromatic core (pyridoindole) with substitutions at the 1- and 3-positions. The 1-methyl group enhances lipophilicity, while the 3-(3,4-dimethoxybenzamidomethyl) substituent introduces a bulky, electron-rich aromatic moiety. This structural modification is designed to optimize interactions with biological targets, such as enzymes or receptors, and improve pharmacokinetic properties like solubility and metabolic stability .

β-Carbolines, including this compound, are known for diverse bioactivities, such as anti-parasitic, antiviral, and neuroprotective effects. The synthesis of such derivatives typically involves multi-step reactions starting from tryptophan derivatives. For example, ethyl esters of β-carbolines are synthesized via Pictet-Spengler reactions, followed by oxidation and functionalization with coupling agents like EDCI/HOBt to introduce amide-linked substituents .

Properties

CAS No.

63885-53-0

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide

InChI

InChI=1S/C22H21N3O3/c1-13-21-17(16-6-4-5-7-18(16)25-21)11-15(24-13)12-23-22(26)14-8-9-19(27-2)20(10-14)28-3/h4-11,25H,12H2,1-3H3,(H,23,26)

InChI Key

DUTHEJYRWZFCAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of substituted 9H-pyrido[3,4-b]indole derivatives, including 3-substituted and 1-methylated analogs, typically involves:

  • Starting from 1-methyl-6-methoxy-9H-pyrido[3,4-b]indole or related β-carboline N-oxide derivatives.
  • Functionalization at position 3 by introducing substituents such as benzamidomethyl groups.
  • Oxidation and esterification steps to create carboxylic acid or ester intermediates.
  • Formation of acid addition salts for purification and biological activity enhancement.

Preparation via Benzaldehyde Condensation and Oxidation (Patent US3202666A)

A classical approach involves:

  • Reacting 1-methyl-6-methoxy-9H-pyrido[3,4-b]indole with benzaldehyde to yield a styryl intermediate (1-styryl-6-methoxy-9H-pyrido[3,4-b]indole).
  • Oxidizing this intermediate using an aqueous saturated solution of potassium permanganate in pyridine at low temperature (ice bath) over 2 hours.
  • Post-oxidation treatment includes ethanol addition, heating, filtration, concentration, and acidification to precipitate the carboxylic acid derivative.
  • Purification by dissolution in potassium hydroxide solution, re-acidification, and filtration yields the desired acid with typical yields around 29%.

Key reaction conditions and results:

Step Reagents/Conditions Outcome/Yield Notes
Condensation 1-methyl-6-methoxy-9H-pyrido[3,4-b]indole + benzaldehyde 1-styryl intermediate Benzaldehyde as solvent
Oxidation KMnO4 (sat. aq.) in pyridine, 0°C, 2 h 6-methoxy-9H-pyrido[3,4-b]indole-1-carboxylic acid 29% yield, mp 244°C (dec.)
Purification Acid-base treatment and recrystallization Pure acid derivative UV and IR spectra confirm structure

This method allows further esterification by reacting the acid with alkanols to obtain esters, which can be converted to acid addition salts by treatment with various acids (HCl, HBr, acetic acid, etc.) for different applications.

Facile Synthesis via β-Carboline N-Oxide Derivatives (MDPI, PMC)

A more recent and versatile method involves:

  • Starting from β-carboline N-oxide derivatives (1 mmol scale).
  • Dissolving in acetic anhydride and refluxing for approximately 6 hours to form 1,2-diacetoxy-1,2-dihydro-β-carboline intermediates.
  • Elimination of acetic acid regenerates the double bond, producing 1-acetoxy-β-carboline derivatives.
  • Hydrolysis under basic conditions (ethanol/aqueous 2 M NaOH, room temperature, 2 hours) yields the target 9H-pyrido[3,4-b]indol-1(2H)-one derivatives.
  • Final purification by column chromatography using methanol/chloroform eluents.

Advantages:

  • This method tolerates various substituents at position 3, including electron-withdrawing and electron-donating groups.
  • Yields vary depending on substituent electronic effects but can be as high as 85%.
  • The procedure is mild and avoids harsh oxidizing agents.

Representative yields for various substituents:

Entry Substituent at Position 3 (R1) Product Code Reaction Time (h) Yield (%)
1 Hydrogen (H) 4-2 6 65
2 Ethoxycarbonyl (COOCH2CH3) 5-2 4 85
3 Hydroxymethyl (CH2OH) 6-2 8 75
4 Formyl (CHO) 7-2 6 52
5 Cyano (CN) 8-2 4 72
6 Hydrazide (CONHNH2) 9-2 4 67
7 Methoxy (OCH3) 12-2 10 45
8 Ethoxy (OCH2CH3) 13-2 10 53
9 Bromo (Br) 14-2 12 30
10 Acetamide (CONHCH3) 15-2 4 82

This table demonstrates the flexibility of the method to introduce diverse functional groups at position 3, which is relevant for the 3-(3,4-dimethoxybenzamidomethyl) substituent in the target compound.

Mechanistic Insights

The synthesis proceeds via:

  • N-oxidation of the β-carboline precursor to form an N-oxide intermediate.
  • Acetylation with acetic anhydride to form diacetoxy intermediates.
  • Elimination of acetic acid to restore the aromatic system.
  • Hydrolysis under basic conditions to yield the pyridoindolone core.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range Advantages Limitations
KMnO4 Oxidation (Patent US3202666A) 1-methyl-6-methoxy-9H-pyrido[3,4-b]indole + benzaldehyde KMnO4 in pyridine, 0°C, 2 h; acid-base workup ~29% Established method, pure acid derivative Moderate yield, harsh oxidant
β-Carboline N-oxide Route (MDPI, PMC) β-Carboline N-oxide derivatives Acetic anhydride reflux 6 h; NaOH hydrolysis 2 h 30-85% Mild conditions, versatile substituent scope Longer reaction times for some substituents

Notes on the Target Compound Preparation

For 9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl- , the synthetic route would likely involve:

  • Starting from a 1-methyl-9H-pyrido[3,4-b]indole core.
  • Introduction of the 3-(3,4-dimethoxybenzamidomethyl) substituent via nucleophilic substitution or condensation with 3,4-dimethoxybenzamide derivatives.
  • This may be achieved by adapting the β-carboline N-oxide method with a suitably functionalized N-oxide precursor bearing the 3,4-dimethoxybenzamidomethyl side chain or by post-functionalization of the 3-position after core synthesis.

Chemical Reactions Analysis

Types of Reactions

“9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Interaction with cellular receptors to modulate biological activity.

    Enzyme inhibition: Inhibition of specific enzymes to alter metabolic pathways.

    Signal transduction: Modulation of signaling pathways to affect cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Natural β-Carbolines: Norharman and Harman

  • Norharman (9H-Pyrido[3,4-b]indole) and Harman (1-methyl-9H-pyrido[3,4-b]indole) are naturally occurring β-carbolines found in cooked foods and tobacco smoke.
  • Structural Differences : Lack the 3-substituent present in the target compound.
  • Biological Relevance: Associated with neurotoxicity and carcinogenicity due to their ability to intercalate DNA and inhibit monoamine oxidases (MAOs) .
  • Data Comparison :
Compound Molecular Formula Molecular Weight Key Substituents Bioactivity (IC50)
Norharman C11H8N2 168.20 None MAO inhibitor
Harman C12H10N2 182.22 1-Methyl MAO inhibitor
Target Compound C22H22N3O4 398.43 1-Methyl, 3-(3,4-dimethoxybenzamidomethyl) Under investigation

Methoxy-Substituted Derivatives: Harmaline and 6-Methoxy-1-Methyl Analogs

  • Harmaline (7-Methoxy-1-methyl-4,9-dihydro-3H-β-carboline): A natural MAO inhibitor with a methoxy group at position 7 and a partially saturated core .
  • 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole : Synthetic analog with a methoxy group at position 6 (melting point: 275°C, molecular weight: 212.25) .
  • Comparison :
    • The target compound’s 3,4-dimethoxybenzamidomethyl group introduces greater steric bulk and hydrogen-bonding capacity compared to single methoxy substituents.
    • Methoxy groups in natural analogs reduce metabolic oxidation but may limit blood-brain barrier penetration .

Research Findings and Implications

  • Anti-Parasitic Potential: The 3-(3,4-dimethoxybenzamidomethyl) group may enhance selectivity for parasitic enzymes over human targets, as seen in related anti-leishmanial β-carbolines .
  • Synthetic Versatility : The compound’s structure allows further derivatization at the amide group, enabling optimization for specific therapeutic applications .

Biological Activity

9H-Pyrido(3,4-b)indole, particularly the derivative 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound belongs to the β-carboline family, characterized by a fused pyridoindole structure. Its molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, with a molecular weight of approximately 298.34 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

1. Enzyme Inhibition

9H-Pyrido(3,4-b)indole derivatives have been shown to inhibit several key enzymes:

  • Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a critical role in tryptophan metabolism and immune regulation. Inhibition of IDO can enhance immune responses against tumors and infections.
  • Monoamine Oxidase (MAO) : The compound acts as a reversible inhibitor of MAO, which is involved in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition may have implications for mood disorders and neurodegenerative diseases like Parkinson's.

2. Aryl Hydrocarbon Receptor (AHR) Activation

Research indicates that certain derivatives of this compound can activate the AHR, leading to increased expression of cytochrome P450 enzymes (CYP1A). This activation is significant as it is linked to the metabolism of various xenobiotics and endogenous compounds . The compound's ability to induce CYP1A-mediated enzyme activities suggests potential applications in toxicology and pharmacology.

3. Antiproliferative Effects

In vitro studies demonstrate that 9H-Pyrido(3,4-b)indole derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against HL-60 human leukemia cells. The mechanism behind this activity involves the modulation of cell cycle progression and induction of apoptosis.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Neuroprotective Effects : A recent investigation into the neuroprotective properties of 9H-Pyrido(3,4-b)indole derivatives revealed their potential in mitigating neuronal damage associated with oxidative stress in models of neurodegeneration .
  • Fluorescence Studies : Another study explored the fluorescence characteristics of synthesized derivatives, which could be useful for tracking biological processes in live cells . The optimal fluorescence was observed at specific concentrations and solvent conditions, indicating potential applications in bioimaging.

Molecular Mechanisms

The biological effects of 9H-Pyrido(3,4-b)indole are mediated through various molecular pathways:

  • CYP Enzyme Induction : Activation of AHR leads to increased CYP expression, which is pivotal for drug metabolism and detoxification processes.
  • Cellular Signaling Pathways : The compound influences signaling pathways involved in apoptosis and cell survival, particularly through the modulation of Bcl-2 family proteins and caspases .

Summary Table of Biological Activities

Biological ActivityMechanism/TargetImplication
IDO InhibitionModulates immune responsePotential cancer immunotherapy
MAO InhibitionIncreases neurotransmitter levelsImplications for mood disorders
AHR ActivationInduces CYP1AEnhances metabolism of xenobiotics
AntiproliferativeInduces apoptosis in cancer cellsPotential cancer treatment
NeuroprotectionReduces oxidative stressPotential treatment for neurodegeneration

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-9H-pyrido[3,4-b]indole?

  • Methodology :

  • Pd-catalyzed amidation/cyclization : Evidence from Pd-catalyzed synthesis of pyridoindole derivatives (e.g., pyrimidoindoles) suggests that coupling 3,4-dimethoxybenzamide with a halogenated pyridoindole precursor under palladium catalysis (e.g., Pd(OAc)₂, Xantphos ligand) in the presence of a base (e.g., Cs₂CO₃) can yield the target compound. Reaction conditions typically involve refluxing in DMF or toluene at 110–130°C for 12–24 hours .
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) to avoid side reactions .

Q. How can the structure of this compound be validated experimentally?

  • Methodology :

  • NMR spectroscopy : Compare experimental ¹H and ¹³C NMR spectra with computational predictions (e.g., DFT-based chemical shift calculations). For example, aromatic protons in the indole and pyrido moieties typically resonate between δ 7.0–8.5 ppm, while methyl groups appear near δ 2.7–3.5 ppm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with a mass error < 5 ppm. The molecular formula C₂₃H₂₂N₃O₃ (calculated exact mass: 388.1661) can be verified .

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